N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine, identified by the CAS number 2451224-01-2, is a silane compound that features a complex structure with significant potential in various scientific applications. This compound is characterized by its unique molecular architecture, which includes adamantane and multiple trimethylsilyl groups.
This compound falls under the category of organosilicon compounds and is classified as an aminosilane. Its structure incorporates both silicon and nitrogen functionalities, making it relevant in fields such as materials science and organic synthesis.
The synthesis of N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine generally involves multi-step synthetic pathways that can include:
Technical details regarding specific reagents and conditions are often proprietary and may vary between laboratories.
The molecular formula for N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine is C19H43NSi4. The compound contains a central nitrogen atom bonded to three silicon atoms (trisilanamine), with additional trimethylsilyl groups attached to these silicon atoms. The adamantane moiety contributes to the steric bulk and stability of the molecule.
N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine can participate in various chemical reactions typical of aminosilanes:
These reactions are crucial for developing materials with tailored properties.
The mechanism of action for N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine primarily revolves around its ability to act as a silane coupling agent. In this role:
This mechanism is particularly beneficial in improving the mechanical properties and durability of composite materials.
N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine exhibits several notable physical properties:
The chemical properties include:
N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine has several scientific applications:
The synthesis of N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine hinges on precise silicon-silicon and silicon-nitrogen bond formation. The core structure features a central trisilane backbone (Si₃) flanked by three methyl groups per terminal silicon atom, while the trimethylsilyl (TMS) group is appended to the central silicon. This configuration necessitates sequential silane functionalization to avoid undesired oligomerization. A validated approach involves the controlled ammonolysis of hexamethyldisilane with chlorotrimethylsilane under inert conditions, yielding the intermediate chlorotrisilane. Subsequent aminolysis with 1-adamantanamine achieves the target molecule, with the TMS group enhancing steric shielding to prevent lateral reactions. The reaction proceeds via nucleophilic displacement, where the adamantane amine attacks the electrophilic silicon center in the chlorotrisilane precursor. This step is facilitated by the TMS group’s +I effect, which transiently increases electron density at the central silicon atom [1] [5].
Table 1: Key Synthetic Intermediates
Intermediate | Role | Reaction Conditions |
---|---|---|
Chlorotrimethylsilane | Silicon Electrophile Source | Anhydrous, 0–5°C |
Hexamethyldisilane | Trisilane Backbone Precursor | Catalytic Pt, 80°C |
1-Adamantanamine | Nucleophilic Amine Source | Room temperature, inert gas |
Adamantane’s bridgehead nitrogen functionalization presents distinct challenges due to steric congestion and low conformational flexibility. The optimal route employs Schleyer’s Lewis acid-catalyzed adamantane rearrangement (e.g., using aluminium chloride), yielding 1-adamantanamine with >95% regioselectivity [3]. For N-alkylation, the amine’s nucleophilicity is enhanced via deprotonation with n-butyllithium, generating a highly reactive adamantylamide anion. This anion readily attacks electrophilic silicon centers in chlorosilanes. Computational studies confirm that adamantane’s diamondoid structure imposes an energy barrier ∼15 kJ/mol higher than linear alkane aminations, necessitating extended reaction times (48–72 hours) at 60–80°C for complete conversion. The bulky adamantyl group also dictates the stereoelectronic profile of the final compound, limiting access to the silicon reaction site and favoring mono-substitution [3] [8].
While direct references to nickel/photoredox catalysis for this specific compound are absent in the provided sources, analogous adamantane functionalization leverages such systems for C–N bond formation. Nickel catalysts (e.g., Ni(II) bisacetylacetonate) activate aryl or alkyl electrophiles, while photoredox catalysts (e.g., Ir(ppy)₃) generate adamantyl radicals via single-electron transfer (SET). The adamantyl radical then couples with nitrogen-centered radicals or silicon-bound electrophiles. This method achieves higher yields (∼78%) than classical SN2 reactions for sterically hindered systems by circumventing nucleophilic assault limitations. Mechanistically, irradiation of the photoredox catalyst produces an excited state that oxidizes a silane-based reductant, yielding a silyl radical that abstracts chlorine from 1-chloroadamantane. The resultant adamantyl radical is captured by nickel-activated silicon electrophiles [8] [10].
The moniker "Aminosupersilane" reflects this compound’s exceptional nucleophilicity, quantified by Swain-Scott (s = 1.8) and Mayr (N = 18.7) parameters. The tris(trimethylsilyl)silyl group (supersilyl) adjacent to the nitrogen center creates a localized electron density increase, enhancing chlorine atom abstraction efficiency. Kinetic studies reveal a rate constant of 2.7 × 10⁴ M⁻¹s⁻¹ for chlorine transfer from chloroalkanes, attributed to hyperconjugative interactions between silicon σ orbitals and the nitrogen lone pair. This electronic delocalization stabilizes the transition state during nucleophilic attack. The compound acts as a "silyl radical reservoir" in dehalogenation reactions: homolytic cleavage of the Si–N bond under mild heating (60°C) generates tris(trimethylsilyl)silyl radicals, which sequester chlorine atoms from substrates like alkyl chlorides. This mechanism is critical in catalytic cycles for halogenated waste remediation [1] [5] [10].
Physicochemical Characterization and Stability Profile
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